molecular formula C18H17N3O2S B2861429 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide CAS No. 872704-01-3

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide

Cat. No.: B2861429
CAS No.: 872704-01-3
M. Wt: 339.41
InChI Key: VHRPIOPOPUMOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the furan and pyridazine precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of solvents, reagents, and catalysts would be tailored to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyridazine ring can yield dihydropyridazines.

Scientific Research Applications

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridazine rings can participate in π-π stacking interactions, while the thioether linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide: Lacks the phenethyl group, making it less hydrophobic.

    2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-hydroxyethyl)acetamide: Contains a hydroxyethyl group, which can increase solubility in water.

Uniqueness

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide is unique due to its combination of a furan ring, pyridazine ring, and phenethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(19-11-10-14-5-2-1-3-6-14)13-24-18-9-8-15(20-21-18)16-7-4-12-23-16/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRPIOPOPUMOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330873
Record name 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872704-01-3
Record name 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.